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molecular formula C11H11FO B8541517 6-Fluoro-1-methyl-2-tetralone

6-Fluoro-1-methyl-2-tetralone

Cat. No. B8541517
M. Wt: 178.20 g/mol
InChI Key: BYBWMAAYQCPLGY-UHFFFAOYSA-N
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Patent
US05670512

Procedure details

To the 6-fluoro-1-methyl-2-pyrrolidinyl-3,4-dihydronaphthalene afforded above in Step B in 1700 ml of ethyl acetate was added sodium acetate (10.2 g; 124.4 mmol), acetic acid (10.2 ml; 178.2 mmol) and 102 ml of water. The reaction mixture was stirred at room temperature for 4 hours. The layers were separated and the organic layer was washed with brine, 5% NaHCO3, and brine. The organic layer was dried over MgSO4 and was concentrated to afford 7.9 g of the subtitle compound as a dark orange-red oil (60% yield).
Name
6-fluoro-1-methyl-2-pyrrolidinyl-3,4-dihydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
102 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([CH3:12])=[C:7](N1CCCC1)[CH2:6][CH2:5]2.C([O-])(=[O:20])C.[Na+].C(O)(=O)C.O>C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]([CH3:12])[C:7](=[O:20])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
6-fluoro-1-methyl-2-pyrrolidinyl-3,4-dihydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2CCC(=C(C2=CC1)C)N1CCCC1
Name
Quantity
1700 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
102 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine, 5% NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2CCC(C(C2=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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